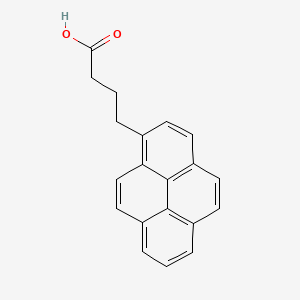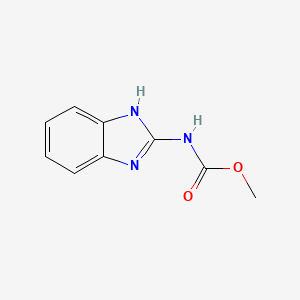![molecular formula C12H4Br2O3 B7737345 6,7-Dibromobenzo[de]isochromene-1,3-dione](/img/structure/B7737345.png)
6,7-Dibromobenzo[de]isochromene-1,3-dione
Overview
Description
“6,7-Dibromobenzo[de]isochromene-1,3-dione” is a chemical compound with the molecular formula C12H4Br2O3 . It has an average mass of 355.966 Da and a monoisotopic mass of 353.852692 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It should be stored in a dark place and kept dry .Scientific Research Applications
Anticancer Applications : A study demonstrated the use of 1,4-Dihydroxy-2-naphthoic acid as a substrate for synthesizing 3-substituted 1H-benzo[g]isochromene-5,10-diones. These compounds, including variants similar to 6,7-Dibromobenzo[de]isochromene-1,3-dione, were found to have significant cytotoxic activity against different cancer cell lines, implying its potential in developing anticancer agents (Dang Thi et al., 2015).
Chemosensor Systems : A series of new derivatives of benzo[de]isoquinoline-1,3-dione, which includes structures similar to this compound, were synthesized and demonstrated high selectivity in chemosensor systems for the determination of anions. This suggests its application in analytical chemistry and possibly environmental monitoring (Tolpygin et al., 2013).
Antimicrobial Agents : A study focused on the synthesis of naphthalimide azoles starting from commercially available 6-bromobenzo[de]isochromene-1,3-dione. The synthesized compounds were evaluated for their antibacterial and antifungal activities and found to exhibit inhibitory effects against various strains. These findings indicate the potential use of this compound derivatives as antimicrobial agents (Damu et al., 2013).
Safety and Hazards
The compound “6,7-Dibromobenzo[de]isochromene-1,3-dione” is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
8,10-dibromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUUAJMSVJJHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B7737272.png)
![5-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B7737278.png)
![5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-benzofuran-3-carboxylic Acid](/img/structure/B7737286.png)
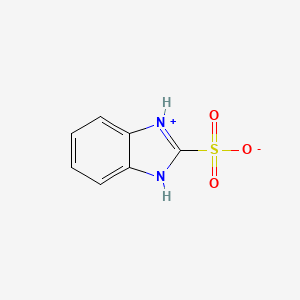
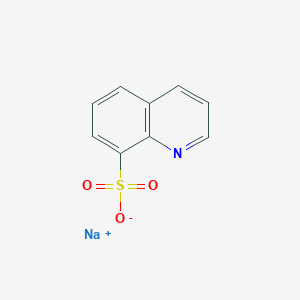
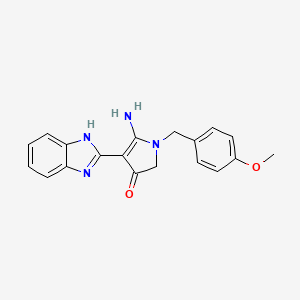

![4-({[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B7737324.png)




